N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]pyridine-4-carboxamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide is a complex organic compound that features a benzofuran core, a benzoyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran core, are known for their biological activities.
Pyridine carboxamide derivatives: Compounds such as nicotinamide and isoniazid, which feature the pyridine carboxamide moiety, are used in various medicinal applications.
Uniqueness
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide is unique due to its combination of the benzofuran and pyridine carboxamide moieties, which may confer distinct biological and chemical properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities that are not seen in simpler compounds .
Properties
Molecular Formula |
C22H16N2O3 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16N2O3/c1-14-18-13-17(24-22(26)16-9-11-23-12-10-16)7-8-19(18)27-21(14)20(25)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,26) |
InChI Key |
VKIUYKNQMQIBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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